

An In-depth Technical Guide to (R)-1-Boc-3-(hydroxymethyl)piperidine

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Compound of Interest

Compound Name:	(R)-1-Boc-3-(Hydroxymethyl)Piperidine
Cat. No.:	B127047

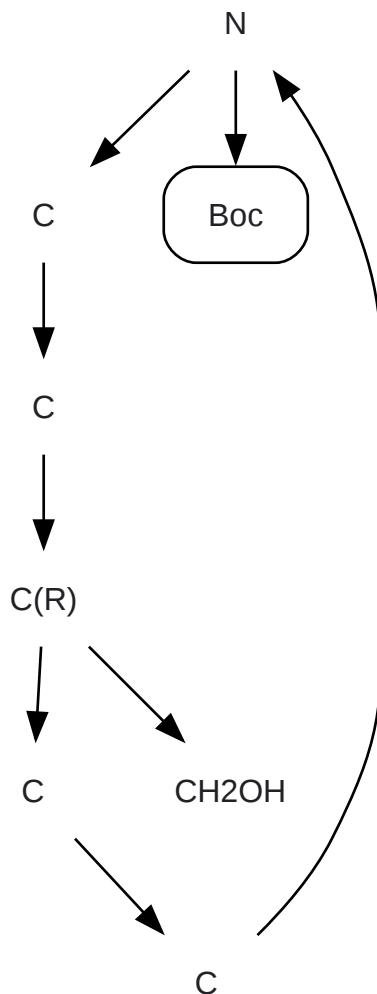
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This technical guide provides a comprehensive overview of **(R)-1-Boc-3-(hydroxymethyl)piperidine**, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its molecular structure, physicochemical properties, synthesis, and applications as a key building block in medicinal chemistry.

Molecular Structure and Physicochemical Properties

(R)-1-Boc-3-(hydroxymethyl)piperidine, with the IUPAC name tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate, is a derivative of piperidine.[1][2] The molecule features a piperidine ring substituted at the 3-position with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group enhances the compound's stability and facilitates its use in various chemical reactions.[3] The chiral center at the 3-position is crucial for its application in the synthesis of stereospecific pharmaceuticals.

The molecular structure of **(R)-1-Boc-3-(hydroxymethyl)piperidine** is illustrated in the following diagram:



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Caption: 2D structure of **(R)-1-Boc-3-(hydroxymethyl)piperidine**.

Physicochemical Data

A summary of the key physicochemical properties of **(R)-1-Boc-3-(hydroxymethyl)piperidine** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₁₁ H ₂₁ NO ₃
Molecular Weight	215.29 g/mol
Appearance	White crystals or colorless to light yellow liquid
Melting Point	91°C to 94°C
Boiling Point	Approx. 103-105°C at 0.1 mmHg
Density	Approx. 1.0 - 1.1 g/cm ³
Optical Rotation	-20° (c=2 in Methanol)
Solubility	Soluble in common organic solvents (e.g., methanol, DMF, dichloromethane, ethyl acetate); slightly soluble in water. [4] [5] [6] [7]
CAS Number	140695-85-8
InChI Key	OJCLHERKFHHUTB-SECBINFHSA-N

Synthesis and Characterization

The synthesis of **(R)-1-Boc-3-(hydroxymethyl)piperidine** is a critical process for its application in drug discovery. A common synthetic route involves the Boc protection of the corresponding precursor, (R)-3-(hydroxymethyl)piperidine.

Representative Synthetic Protocol: Boc Protection

This protocol describes a general method for the N-Boc protection of a piperidine derivative, which is analogous to the synthesis of the title compound.

Materials:

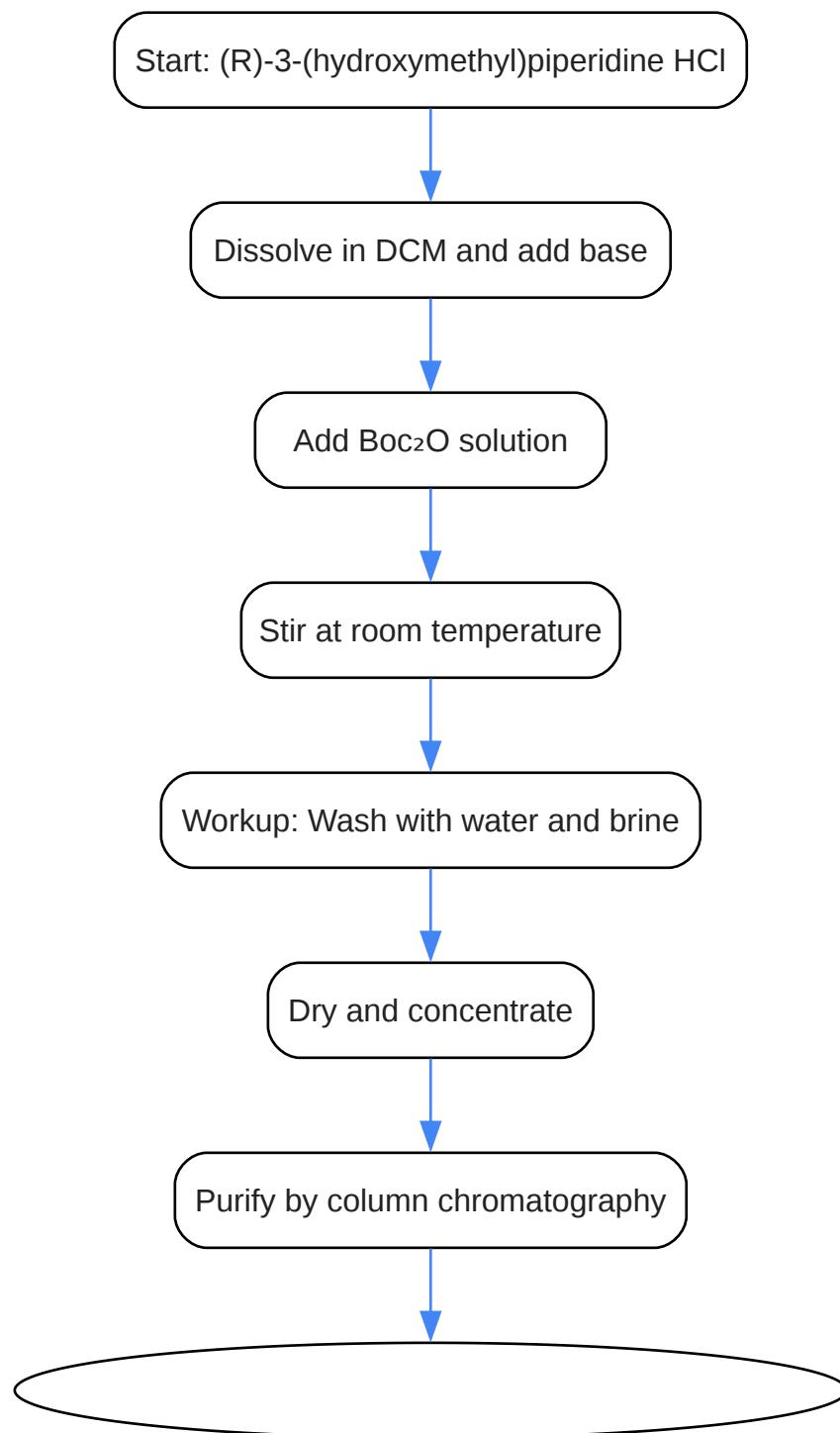
- (R)-3-(hydroxymethyl)piperidine hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

- Dichloromethane (DCM) or another suitable organic solvent
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- A suspension of (R)-3-(hydroxymethyl)piperidine hydrochloride in DCM is cooled in an ice bath.
- A base such as triethylamine or an aqueous solution of sodium carbonate is added to neutralize the hydrochloride salt.
- Di-tert-butyl dicarbonate (Boc_2O), dissolved in DCM, is added dropwise to the reaction mixture.
- The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed with water and brine.
- The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by flash column chromatography on silica gel to afford pure **(R)-1-Boc-3-(hydroxymethyl)piperidine**.

The logical workflow for this synthesis is depicted below.



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Caption: General workflow for the synthesis of **(R)-1-Boc-3-(hydroxymethyl)piperidine**.

Spectroscopic Characterization

The structural confirmation of **(R)-1-Boc-3-(hydroxymethyl)piperidine** is typically achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals include the singlet for the nine protons of the Boc group and multiplets for the protons on the piperidine ring and the hydroxymethyl group.
- ^{13}C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Distinct signals are observed for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the piperidine ring and the hydroxymethyl substituent.

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present. Key peaks include a broad O-H stretch from the hydroxyl group, C-H stretching from the alkyl groups, and a strong C=O stretch from the carbamate of the Boc group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

A summary of representative spectroscopic data is provided in the table below.

Technique	Key Data / Observations
¹ H NMR	(500 MHz, CDCl ₃): δ ~1.45 (s, 9H, C(CH ₃) ₃), ~1.1-2.0 (m, 5H, piperidine ring protons), ~3.2-3.9 (m, 5H, CH ₂ O, NCH ₂ , NCH).
¹³ C NMR	(126 MHz, CDCl ₃): δ ~28.7 (C(CH ₃) ₃), ~23-46 (piperidine ring carbons), ~55 (CH ₂ OH), ~79 (O-C(CH ₃) ₃), ~155 (C=O).
IR (film)	ν_{max} (cm ⁻¹): ~3400 (O-H stretch), ~2970-2870 (C-H stretch), ~1690 (C=O stretch, carbamate).
HRMS	(ESI-TOF): m/z calculated for C ₁₁ H ₂₁ NO ₃ Na [M+Na] ⁺ , with the found value closely matching the theoretical mass.

Applications in Drug Discovery and Development

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmaceuticals and natural products.[8][9] The chiral nature and functional groups of **(R)-1-Boc-3-(hydroxymethyl)piperidine** make it a valuable building block for the synthesis of complex, biologically active molecules.[3]

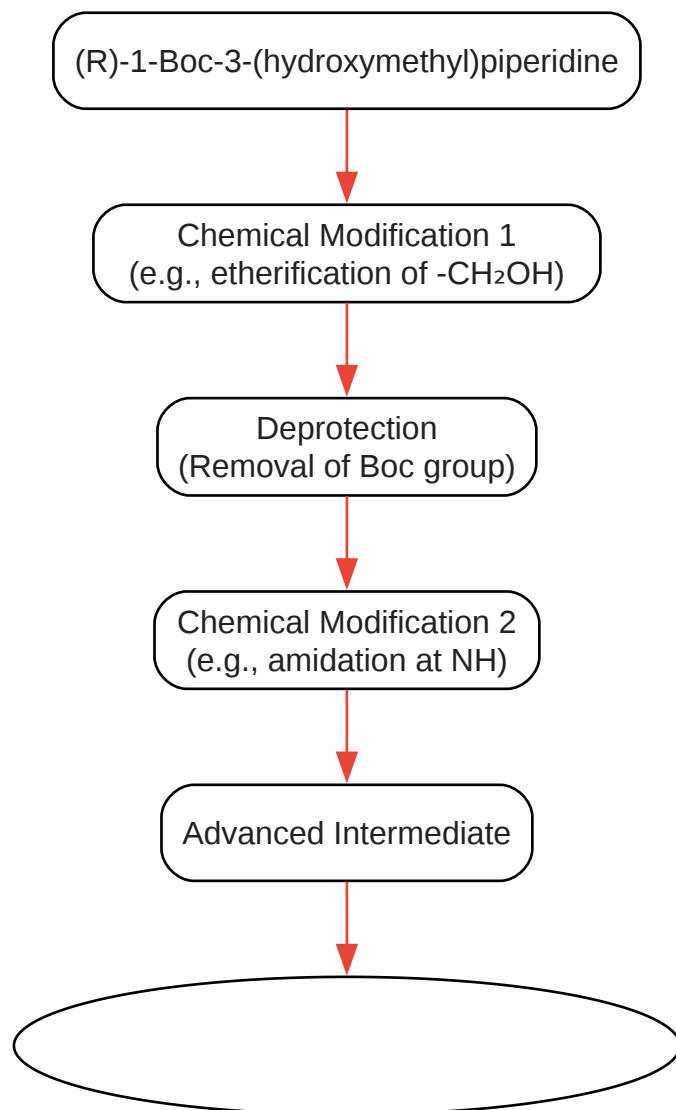
Its applications include serving as a key intermediate in the synthesis of:

- Pim-1 kinase inhibitors: These are being investigated for their potential in cancer therapy.[4]
- Vasopressin V1b receptor antagonists: These have potential applications in treating stress-related disorders.[4]
- CXCR4 antagonists: These are being explored as anti-HIV agents.[4]
- Dipeptidyl peptidase-IV (DPP-4) inhibitors: These are used in the management of type 2 diabetes.

The hydroxymethyl group provides a handle for further chemical modifications, allowing for its incorporation into larger molecular frameworks through techniques like etherification or esterification. The Boc protecting group can be easily removed under acidic conditions to

reveal the secondary amine, which can then participate in further reactions such as amidation or reductive amination.

The role of **(R)-1-Boc-3-(hydroxymethyl)piperidine** as a chiral building block in a drug discovery pathway is illustrated below.



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Caption: Role of **(R)-1-Boc-3-(hydroxymethyl)piperidine** in a synthetic pathway.

Conclusion

(R)-1-Boc-3-(hydroxymethyl)piperidine is a versatile and valuable chiral building block for the pharmaceutical industry. Its well-defined structure and physicochemical properties, coupled with established synthetic and analytical protocols, make it a reliable intermediate for the development of novel therapeutics. The strategic incorporation of this piperidine derivative allows for the precise construction of complex molecules with specific stereochemistry, which is often critical for their biological activity and selectivity. This guide provides essential technical information to support researchers and drug development professionals in leveraging the potential of this important chemical entity.

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